molecular formula C16H15N3O3 B11666101 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate

4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate

Cat. No.: B11666101
M. Wt: 297.31 g/mol
InChI Key: GPEKGSHCZAJBLI-WOJGMQOQSA-N
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Description

4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate is an organic compound that belongs to the class of phenyl acetates This compound is characterized by the presence of a pyridinyl group, a formamido group, and an imino group attached to an ethyl chain, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate typically involves a multi-step process:

    Formation of the Pyridinyl Intermediate: The initial step involves the preparation of the pyridinyl intermediate through a reaction between pyridine and formamide under controlled conditions.

    Imination Reaction: The pyridinyl intermediate is then subjected to an imination reaction with an appropriate aldehyde or ketone to form the imino derivative.

    Acetylation: The final step involves the acetylation of the imino derivative with acetic anhydride in the presence of a catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process may also be scaled up to accommodate large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the acetate group.

Scientific Research Applications

4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-1-{[(Pyridin-3-YL)formamido]imino}ethyl]phenyl acetate
  • 4-[(1E)-1-{[(Pyridin-4-YL)formamido]imino}ethyl]phenyl acetate
  • 4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}propyl]phenyl acetate

Uniqueness

4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyridinyl group, formamido group, and imino group attached to an ethyl chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

[4-[(E)-C-methyl-N-(pyridine-2-carbonylamino)carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C16H15N3O3/c1-11(13-6-8-14(9-7-13)22-12(2)20)18-19-16(21)15-5-3-4-10-17-15/h3-10H,1-2H3,(H,19,21)/b18-11+

InChI Key

GPEKGSHCZAJBLI-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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